molecular formula C14H13N3 B1349148 (4-Pyrrolidin-1-ylbenzylidene)malononitrile CAS No. 66883-93-0

(4-Pyrrolidin-1-ylbenzylidene)malononitrile

Cat. No.: B1349148
CAS No.: 66883-93-0
M. Wt: 223.27 g/mol
InChI Key: NFYMRPGLBPFTAL-UHFFFAOYSA-N
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Description

(4-Pyrrolidin-1-ylbenzylidene)malononitrile is a chemical compound known for its unique structure and properties It features a pyrrolidine ring attached to a benzylidene group, which is further connected to a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyrrolidin-1-ylbenzylidene)malononitrile typically involves the condensation of 4-pyrrolidinobenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Pyrrolidin-1-ylbenzylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the benzylidene group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(4-Pyrrolidin-1-ylbenzylidene)malononitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Pyrrolidin-1-ylbenzylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in drug discovery.

    Pyrrolizines: Compounds with a fused pyrrolidine ring, known for their biological activities.

    Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group, used in medicinal chemistry.

    Pyrrolidine-2,5-diones: Compounds with two ketone groups, known for their diverse biological activities.

    Prolinol: A hydroxylated derivative of pyrrolidine, used in asymmetric synthesis.

Uniqueness

(4-Pyrrolidin-1-ylbenzylidene)malononitrile is unique due to its combination of a pyrrolidine ring with a benzylidene and malononitrile moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-pyrrolidin-1-ylphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-10-13(11-16)9-12-3-5-14(6-4-12)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYMRPGLBPFTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359431
Record name STK055859
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66883-93-0
Record name 2-[[4-(1-Pyrrolidinyl)phenyl]methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66883-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK055859
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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